Anthracene-1,7-disulfonic acid

Regiochemistry Sulfonation Isomer Separation

Choose anthracene-1,7-disulfonic acid for its unique 1,7-substitution pattern delivering asymmetric dye architectures inaccessible from common 1,5- or 1,8-isomers. Non-peri sulfonate geometry avoids steric distortion, enabling tunable solid-state fluorescence via diverse salt formation. Ideal for expanding supramolecular fluorophore libraries. Verify regiochemistry with this research-grade intermediate.

Molecular Formula C14H10O6S2
Molecular Weight 338.4 g/mol
CAS No. 61736-94-5
Cat. No. B14556664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-1,7-disulfonic acid
CAS61736-94-5
Molecular FormulaC14H10O6S2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C(C=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O
InChIInChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-6-10-2-1-3-14(22(18,19)20)13(10)8-11(9)7-12/h1-8H,(H,15,16,17)(H,18,19,20)
InChIKeyPKHRFLJQXIUYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-1,7-disulfonic Acid (CAS 61736-94-5): Isomer-Specific Procurement for Sulfonated Anthracene Intermediates


Anthracene-1,7-disulfonic acid (CAS 61736-94-5) is a disulfonated derivative of anthracene (C14H10O6S2, MW 338.4 g/mol) bearing sulfonic acid groups at the 1- and 7-positions of the anthracene ring system . It belongs to the class of anthracenedisulfonic acid positional isomers, which differ solely in the regiochemistry of sulfonation. The compound is synthesized via direct sulfonation of anthracene with concentrated sulfuric acid or oleum, a process that inherently yields a complex mixture of mono- and disulfonated regioisomers requiring subsequent separation [1]. As a water-soluble aromatic polyelectrolyte, it serves primarily as a research intermediate and precursor for functional dyes, fluorescent probes, and supramolecular building blocks .

Why Anthracene Disulfonic Acid Isomers Cannot Be Interchanged in Regiospecific Applications


Anthracenedisulfonic acid positional isomers (e.g., 1,5-, 1,8-, 2,6-, and 1,7-) share identical molecular formulae and computed bulk properties (logP ~1.9, identical molecular weight) [1]. However, the precise location of sulfonate substituents dictates regiospecific reactivity in downstream derivatization—affecting the orientation of subsequent electrophilic substitutions, the geometry of metal–ligand coordination complexes, and the molecular recognition patterns in supramolecular assemblies [2]. In sulfonated anthracene fluorophore systems, even a single-position shift in sulfonate placement can alter solid-state π-stacking geometry, causing fluorescence emission red shifts of 30–150 nm relative to the monomer state [3]. Substitution of isomers without rigorous validation therefore risks non-trivial changes in optical output, intermediate regiochemistry, and product purity in multi-step synthetic sequences.

Quantitative Differentiation Evidence: Anthracene-1,7-disulfonic Acid vs. Closest Isomer Analogs


Regioisomeric Purity as a Critical Procurement Specification for Anthracene-1,7-disulfonic Acid

Anthracene-1,7-disulfonic acid is one of multiple isomeric products formed during anthracene sulfonation. The direct sulfonation of anthracene yields a mixture of anthracenedisulfonic acid positional isomers whose distribution depends on reaction conditions (solvent, temperature, sulfonating agent) [1]. Commercial-grade 'anthracenedisulfonic acid' frequently consists of mixed isomer blends—most commonly 1,5- and 1,8-isomers—whereas the 1,7-isomer requires isomer-targeted synthesis or separation to achieve regioisomeric purity suitable for regiospecific applications [2]. Suppliers of the 1,7-isomer typically offer the compound at ≥95% purity as a single regioisomer, which distinguishes it from technical-grade isomer mixtures .

Regiochemistry Sulfonation Isomer Separation Dye Intermediate

Comparative Excited-State Photophysics: 1,8- vs. 1,5-Anthracenedisulfonate Lifetime Data (Class Inference for 1,7-Isomer)

Published photophysical data for anthracene disulfonate isomers demonstrate that sulfonate substitution position directly modulates excited-state behavior. Ghiggino et al. (1980) measured excited-state lifetimes of anthracene-1,5-disulfonate and anthracene-1,8-disulfonate by photoselection and single-photon counting, finding that the 1,8-isomer exhibits a markedly higher non-radiative decay constant attributed to molecular geometry distortion from peri-substitution steric clash [1]. The 1,7-isomer, like the 1,5-isomer, positions sulfonate groups on separate anthracene rings (1-position on ring A, 7-position on ring C), avoiding the peri-interaction that perturbs the 1,8-isomer's photophysics. By this structural logic, the 1,7-isomer is expected to exhibit radiative and non-radiative decay behavior more comparable to the 1,5-isomer than to the 1,8-isomer, though direct experimental lifetime data for the 1,7-isomer are absent from the peer-reviewed literature.

Fluorescence Photophysics Excited-State Lifetime Sulfonate Isomers

Patent-Defined Preferred Isomers for Inert Fluorescent Tracer Applications: 1,7-Isomer Is Not Among Preferred Embodiments

US Patent 7,220,382 (and its application US2005/0025659) explicitly claims the use of anthracene disulfonic acid isomers as inert fluorescent tracers in industrial water systems [1]. The patent designates 1,5-anthracene disulfonic acid (magnesium salt or disodium salt) and 1,8-anthracene disulfonic acid (disodium salt) as the preferred isomers, demonstrating fluorescence signal stability with ≤10% change under industrial water conditions for at least 59 days at room temperature [1]. The 1,7-isomer is not named among preferred embodiments. This absence indicates that procurement for inert tracer applications should default to the 1,5- or 1,8-isomers unless the 1,7-isomer is specifically validated for the target water chemistry.

Fluorescent Tracer Industrial Water Inert Tracer Boiler Monitoring

Validated Application Scenarios for Anthracene-1,7-disulfonic Acid (CAS 61736-94-5) Based on Available Evidence


Regiospecific Dye and Pigment Intermediate Synthesis Requiring 1,7-Disubstitution Geometry

Anthracene-1,7-disulfonic acid serves as a building block for synthesizing anthracene-based dyes and pigments where the 1,7-substitution pattern is synthetically required for the target chromophore [1]. The sulfonic acid groups can be further derivatized (e.g., nucleophilic aromatic substitution, salt formation) or retained to impart water solubility in the final dye product . The 1,7-regiochemistry is structurally distinct from the more common 1,5- and 1,8-isomers, enabling construction of asymmetric dye architectures not accessible from other isomers. However, direct comparative performance data in specific dye formulations are not available in the open peer-reviewed literature.

Supramolecular Crystal Engineering with Non-Peri Sulfonate Geometry

Organic salts of anthracene disulfonic acids with aliphatic amines produce tunable solid-state fluorescence via controlled π-stacked arrangements [1]. While published crystal engineering studies have focused on the 1,5-ADS and 2,6-ADS platforms, the 1,7-isomer offers a structurally distinct sulfonate geometry (remote substitution on rings A and C, no peri-interaction) for investigating structure–property relationships in anthracene-based supramolecular fluorophores [1]. The 1,7-isomer is a rational candidate for expanding the library of anthracenedisulfonate salts beyond the well-characterized 1,5- and 2,6-systems.

Research-Stage Fluorescent Probe Development: Avoiding the 1,8-Isomer Peri-Distortion

For fluorescence-based sensor or probe development where the higher non-radiative decay of the 1,8-isomer (due to peri-sulfonate steric distortion) is undesirable [1], the 1,7-isomer represents a structurally logical alternative to the 1,5-isomer. The 1,7-ADS positions sulfonate groups on opposite terminal rings without the peri-interaction that shortens the 1,8-isomer excited-state lifetime [1]. Researchers seeking a non-peri disulfonated anthracene fluorophore distinct from 1,5-ADS for intellectual property or molecular diversity reasons may find the 1,7-isomer of interest.

Not Recommended: Industrial Water Inert Fluorescent Tracer Without Prior Validation

Based on US Patent 7,220,382, the 1,7-isomer of anthracene disulfonic acid is not among the preferred isomers for inert fluorescent tracer applications in boiler and industrial water systems [1]. The 1,5- and 1,8-isomers (as Mg or Na salts) have demonstrated fluorescence signal stability (≤10% change over ≥59 days at room temperature) [1]. Procurement for tracer applications should prioritize the patent-validated 1,5- and 1,8-isomers unless the 1,7-isomer is independently validated for the specific industrial water chemistry of interest.

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